(R)-3-氯-4-(2,3-二羟基丙氧基)苯甲醛

描述

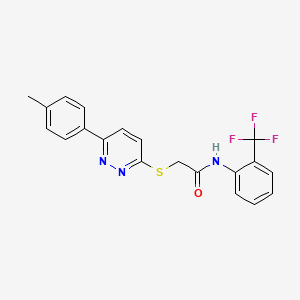

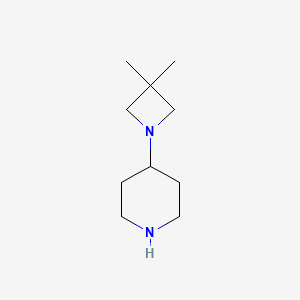

“®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde” is a complex organic compound. It contains a benzene ring (indicated by the “benzaldehyde” part of the name), which is a six-carbon ring with alternating double bonds. Attached to this ring are a chloro group (a chlorine atom), an aldehyde group (a carbon double-bonded to an oxygen and single-bonded to a hydrogen), and a 2,3-dihydroxypropoxy group (a three-carbon chain with two hydroxyl (OH) groups attached) .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each adding a different functional group to the benzene ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base to the molecule. The chloro group is likely to be a strong electron-withdrawing group due to the electronegativity of chlorine. The aldehyde group is polar and may participate in various chemical reactions. The 2,3-dihydroxypropoxy group is a flexible chain with two polar hydroxyl groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aldehyde group is often quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The hydroxyl groups may also be involved in reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of polar groups (like the aldehyde and hydroxyl groups) might make it more soluble in polar solvents. The compound might also exhibit specific optical activity, as suggested by the “®” in its name, which refers to its stereochemistry .科学研究应用

1. 有机化学中的立体选择性合成

(R)-3-氯-4-(2,3-二羟基丙氧基)苯甲醛用于立体选择性合成工艺。例如,它已被用于甘氨酰胺衍生物和环氧酰胺的高度立体选择性合成中。此类化合物在立体化学和光学活性分子的研究中很有价值 (Fernández et al., 1990)。

2. 酶催化和反应工程

苯甲醛裂解酶 (BAL) 等酶在催化该化合物的衍生物形成方面显示出很高的对映选择性。这些发现对于反应工程和开发酶催化工艺以生产手性化合物具有重要意义 (Kühl et al., 2007)。

3. 生物技术和生物工程应用

在生物技术应用中,(R)-3-氯-4-(2,3-二羟基丙氧基)苯甲醛衍生物使用酶膜反应器合成,展示了该化合物在生物技术制造工艺中的潜力 (Hildebrand et al., 2007)。

4. 光催化和化学工程

该化合物在光催化中发挥作用,特别是在碳氢化合物的羰基化中。该领域的研究探索了利用光催化将简单的碳氢化合物转化为更复杂的醛的可能性,这在化学合成中可能很有用 (Sakakura et al., 1990)。

5. 催化和化学合成

在化学合成中,(R)-3-氯-4-(2,3-二羟基丙氧基)苯甲醛用于研究催化过程。例如,对硫酸化催化剂氧化苯甲醇生成苯甲醛的研究突出了其在改善化学反应中的潜在应用 (Sharma et al., 2012)。

安全和危害

属性

IUPAC Name |

3-chloro-4-[(2R)-2,3-dihydroxypropoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c11-9-3-7(4-12)1-2-10(9)15-6-8(14)5-13/h1-4,8,13-14H,5-6H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBCRCZEDRZSDA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C=O)Cl)OC[C@@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2857320.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2857321.png)

![2-[[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2857323.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2857324.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)

![Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride](/img/structure/B2857327.png)

![1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine](/img/structure/B2857332.png)

![N-cyclohexyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2857334.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2857335.png)